molecular formula C14H12ClNO3 B3170468 Methyl 3-(2-amino-4-chlorophenoxy)benzoate CAS No. 943619-98-5

Methyl 3-(2-amino-4-chlorophenoxy)benzoate

Cat. No. B3170468
CAS RN: 943619-98-5
M. Wt: 277.7 g/mol
InChI Key: UYMAFUQXZFHUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(2-amino-4-chlorophenoxy)benzoate” is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.70 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N . This notation provides a way to represent the structure using ASCII strings.

Safety and Hazards

The safety and hazards of “Methyl 3-(2-amino-4-chlorophenoxy)benzoate” are not well-documented. As with all chemicals, it should be handled with appropriate safety measures. It’s important to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

properties

IUPAC Name

methyl 3-(2-amino-4-chlorophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMAFUQXZFHUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Example 208a (7.20 g, 23.40 mmol) was reduced with SnCl2 (13.310 g, 70.20 mmol) following the procedure from Example 1f to give the title compound (6.2 g, 95%).
Name
product
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
13.31 g
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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